1,3-Diphenyl-2-(1-phenylpropyl)propane-1,3-dione
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Overview
Description
1,3-Diphenyl-2-(1-phenylpropyl)propane-1,3-dione is an organic compound with the molecular formula C24H22O2 It is a derivative of dibenzoylmethane and is known for its unique structural properties, which include two phenyl groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-2-(1-phenylpropyl)propane-1,3-dione typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by further reactions to introduce the phenylpropyl group. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2-(1-phenylpropyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Diphenyl-2-(1-phenylpropyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-(1-phenylpropyl)propane-1,3-dione involves its interaction with various molecular targets and pathways.
Properties
Molecular Formula |
C24H22O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3-diphenyl-2-(1-phenylpropyl)propane-1,3-dione |
InChI |
InChI=1S/C24H22O2/c1-2-21(18-12-6-3-7-13-18)22(23(25)19-14-8-4-9-15-19)24(26)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3 |
InChI Key |
AUZPJZCJRHWOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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